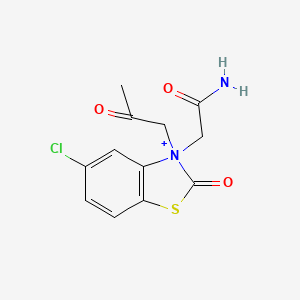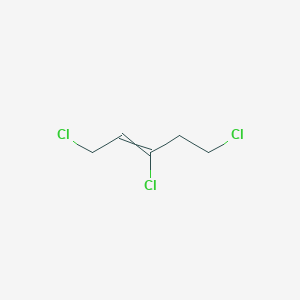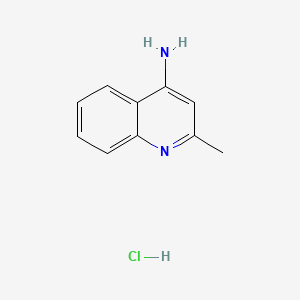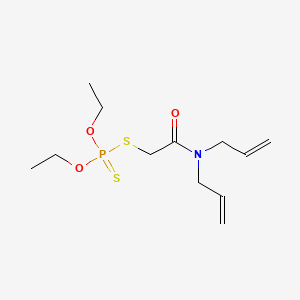
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It features an isoquinoline moiety fused with an indole structure, and a benzoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate typically involves multi-step organic reactions. One common method involves the oxidative dehydrogenation and ring opening of hydroxy lactam or methoxy lactam to furnish isoquinolin-1-yl benzoic acids. This process is often carried out in the presence of molecular iodine under sealed tube conditions at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative dehydrogenation can lead to the formation of isoquinolin-1-yl benzoic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(Isoquinolin-1-yl)-2-oxo-2,3-dihydro-1h-indol-3-yl benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in
特性
CAS番号 |
32410-02-9 |
|---|---|
分子式 |
C24H16N2O3 |
分子量 |
380.4 g/mol |
IUPAC名 |
(3-isoquinolin-1-yl-2-oxo-1H-indol-3-yl) benzoate |
InChI |
InChI=1S/C24H16N2O3/c27-22(17-9-2-1-3-10-17)29-24(19-12-6-7-13-20(19)26-23(24)28)21-18-11-5-4-8-16(18)14-15-25-21/h1-15H,(H,26,28) |
InChIキー |
NLXGUYUPJOFWEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OC2(C3=CC=CC=C3NC2=O)C4=NC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis-](/img/structure/B14683686.png)
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)


![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)



![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)


![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)
